2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde
Overview
Description
2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, a phenyl group, a chlorine atom, an amino group, and a carbaldehyde group
Mechanism of Action
Target of Action
Imidazoles are a class of compounds that are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its intended use. Some imidazoles are used in pharmaceuticals and agrochemicals
Biochemical Analysis
Biochemical Properties
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of the compound have been associated with toxicity, including damage to specific organs and tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the imidazole ring.
Chlorination: The chlorine atom can be introduced through a halogenation reaction, where a suitable halogenating agent is used.
Amination: The amino group can be introduced through an amination reaction, where an amine source reacts with the imidazole ring.
Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through an oxidation reaction, where an aldehyde source reacts with the imidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogenating agents, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds, aminated compounds, and alkylated compounds.
Scientific Research Applications
2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent, anti-inflammatory agent, and anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-amino-1-phenyl-1H-imidazole-4-carbaldehyde
2-amino-1-phenyl-1H-imidazole-5-carboxylic acid
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid
2-amino-1-phenyl-1H-imidazole-4-carboxylic acid
This comprehensive overview provides a detailed understanding of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-5-chloro-3-phenylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMGQMOAYLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205425 | |
Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-37-0 | |
Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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